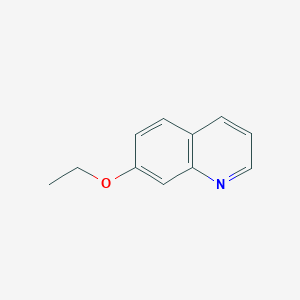
7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
7-methyl-2-phenyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . The indole family, including 1H-indole-3-carbaldehyde and its derivatives, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Green and Sustainable Chemistry : Indole-3-carbaldehyde derivatives, including 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, are utilized in green chemistry applications. They are used as synthons in organic chemistry and are involved in environmentally friendly synthesis methods, such as the grindstone method, for producing various compounds. These methods offer advantages like excellent yields, short reaction times, and high reaction rates, beneficial from both environmental and economic perspectives (Madan, 2020).
Organic Synthesis and Catalysis : Indole derivatives are important in synthesizing various organic compounds. For example, they are used in gold-catalyzed cycloisomerizations to prepare certain carbaldehydes and other chemical intermediates. These reactions are operationally simple and efficient for a wide range of substrates (Kothandaraman et al., 2011).
Antioxidant Research : Certain derivatives of 1H-indole carbaldehyde exhibit notable antioxidant activity. These compounds are synthesized through condensation reactions and tested for their antioxidant properties using various methods. Some derivatives demonstrate considerable activity, comparable to standard antioxidants (Gopi & Dhanaraju, 2020).
Antimicrobial Research : Indole carbaldehyde derivatives also show promise in antimicrobial research. Synthesized derivatives have been tested for their antimicrobial activities against various bacterial and fungal strains, with some compounds exhibiting significant activity (Laxmi & Rajitha, 2010).
Photodynamic Therapy : Pyrazole-indole hybrids synthesized from indole-3-carbaldehyde derivatives are being explored for their potential in photodynamic therapy, particularly for treating cancer. These compounds become potent when irradiated with visible light, suggesting their use as photosensitizers in cancer treatment (Varvuolytė et al., 2020).
Fuel Cell Research : Indole-based organic catalysts are being developed for use in fuel cells. Novel indole derivatives have been synthesized and evaluated for their electrochemical properties, particularly for glucose electrooxidation, offering a metal-free, environmentally friendly alternative for fuel cell applications (Hamad et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-6-5-9-13-14(10-18)16(17-15(11)13)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQNVMIKSZZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363452 | |
| Record name | 7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92855-23-7 | |
| Record name | 7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




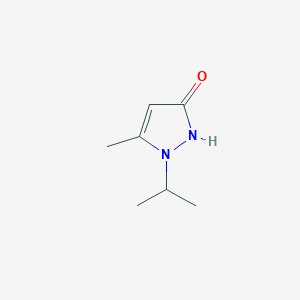


![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)
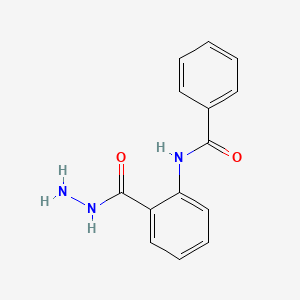
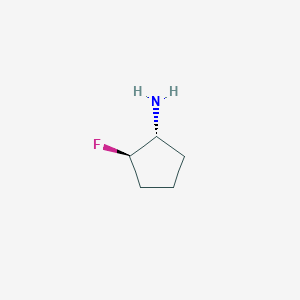



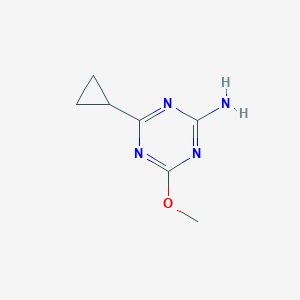
![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)
![6-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3058862.png)
